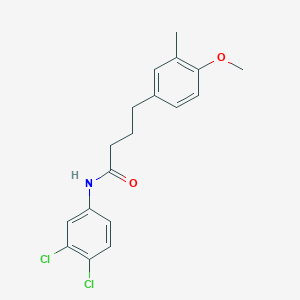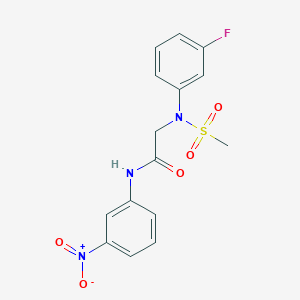
N-(3,4-dichlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide, also known as DMBA, is a synthetic compound that has been widely used in scientific research. DMBA belongs to the family of amides and is structurally similar to other well-known compounds such as capsaicin and piperine. DMBA has been studied for its potential use in cancer research, as well as its effects on biochemical and physiological processes.
Mécanisme D'action
N-(3,4-dichlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide is a potent carcinogen that induces DNA damage and mutations in cells. It is believed to act through the formation of reactive metabolites that bind to DNA and cause damage. N-(3,4-dichlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide has been shown to induce mutations in the p53 tumor suppressor gene, which plays a crucial role in the regulation of cell growth and division. N-(3,4-dichlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide-induced mutations in this gene are believed to contribute to the development of cancer.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress and inflammation, which are thought to contribute to the development of cancer. N-(3,4-dichlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide has also been shown to affect the expression of various genes and proteins involved in cell growth and division, as well as DNA repair and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dichlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide is a widely used carcinogen in animal models, particularly in the study of breast cancer. It has been shown to induce tumors that closely resemble human breast cancer, making it a valuable tool for studying the disease. However, N-(3,4-dichlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide has some limitations in the laboratory setting. It can be difficult to administer in precise doses, and its effects can be influenced by factors such as age, sex, and diet.
Orientations Futures
There are many potential future directions for research on N-(3,4-dichlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide. One area of interest is the development of new compounds that can prevent or mitigate its carcinogenic effects. Another area of interest is the study of N-(3,4-dichlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide-induced mutations in the p53 gene, which could lead to the development of new therapies for cancer. Additionally, research on the effects of N-(3,4-dichlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide on other physiological processes, such as inflammation and oxidative stress, could lead to new insights into the development of various diseases.
Applications De Recherche Scientifique
N-(3,4-dichlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide has been extensively studied for its potential use in cancer research. It has been shown to induce tumors in various animal models, particularly in the mammary gland. N-(3,4-dichlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide is often used to induce breast cancer in rats and mice, as it mimics the genetic and environmental factors that contribute to the development of this disease in humans. N-(3,4-dichlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide has also been used to study the effects of various compounds on cancer development and progression.
Propriétés
IUPAC Name |
N-(3,4-dichlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO2/c1-12-10-13(6-9-17(12)23-2)4-3-5-18(22)21-14-7-8-15(19)16(20)11-14/h6-11H,3-5H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNVCMSYNOZOFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-dimethyl-4-{[(4-methyl-1-oxo-2(1H)-phthalazinyl)acetyl]amino}benzamide](/img/structure/B3535923.png)
![3,5,6-trimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B3535931.png)
![2-{[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3535933.png)
![2-(4-bromophenyl)-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3535948.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-3-methyl-2-nitrobenzamide](/img/structure/B3535949.png)

![2,4-dichloro-N-{[4-ethyl-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B3535958.png)

![{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxy-6-iodophenoxy}acetic acid](/img/structure/B3535965.png)
![2-{[5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3535974.png)
![ethyl 4,5-dimethyl-2-{[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B3535984.png)
![7-benzyl-3-(4-methoxybenzyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B3535992.png)
![N-(4-chloro-2-methylphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3536003.png)
![methyl (7-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}-4-methyl-2-oxo-2H-chromen-3-yl)acetate](/img/structure/B3536007.png)